2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazolinone derivative characterized by a 2-chlorophenylmethylsulfanyl group at position 2 and a 4-fluorophenyl substituent at position 7. Its structural framework combines a triazole ring fused with a quinazolinone core, a configuration known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-16-5-2-1-4-14(16)12-30-22-26-21-25-17-6-3-7-18(29)19(17)20(28(21)27-22)13-8-10-15(24)11-9-13/h1-2,4-5,8-11,20H,3,6-7,12H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVFKJHBBKHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)F)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinazolinone Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazolinone core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions. These reactions typically require the use of halogenated precursors and suitable nucleophiles under controlled conditions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate compound with a thiol reagent. This step may require the use of reducing agents and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogenated precursors, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazolinone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with four structurally related analogs (Table 1), supported by data from recent studies.
Table 1: Physicochemical and Structural Comparison of Triazoloquinazolinone Derivatives
Key Observations:
Substituent Effects on Lipophilicity (logP):
- The target compound (estimated logP ~4.8) and C315-0008 (logP 4.8997) exhibit similar lipophilicity, suggesting that chloro- and fluorophenyl groups balance hydrophobicity better than methoxy-substituted analogs like C118-0094 (logP 4.94) .
- Methoxy groups (e.g., in C118-0094) increase polarity but minimally impact logP, likely due to their electron-donating nature .
Hydrogen Bonding and Bioavailability: The target compound has fewer hydrogen bond acceptors (HBA = 5) compared to C118-0094 (HBA = 7), which may enhance membrane permeability due to reduced polarity .
Synthetic Efficiency: A novel deep eutectic solvent (NGPU) reported in improves yields and reduces reaction times for triazoloquinazolinones compared to traditional catalysts (e.g., piperidine or acetic acid), suggesting scalable synthesis routes for the target compound .
Biological Activity Trends: Analogs with chloro/fluorophenyl groups (e.g., C202-2877 and the target compound) are hypothesized to exhibit stronger anti-inflammatory or antimicrobial activity compared to methoxy-substituted derivatives, based on structural parallels to bioactive quinazolinones in .
Research Findings and Implications
- Synthetic Advantages: The NGPU-catalyzed method () achieves >85% yield for triazoloquinazolinones in 2–4 hours, significantly outperforming prior methods (e.g., 12–24 hours with <70% yields) . This method is scalable and eco-friendly, making it suitable for producing the target compound.
- Pharmacological Potential: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 3-methoxyphenyl (C118-0091) or thiophene (C315-0008) analogs, as fluorine reduces oxidative metabolism .
- Structure-Activity Relationship (SAR): Chloro and fluoro substituents at the 2- and 4-positions (as in the target) are associated with improved binding to enzymes like COX-2 or fungal CYP51, as seen in related triazoles (e.g., Epoxiconazole, ) .
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazole and quinazoline family of compounds. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide an in-depth analysis of the biological activity of this specific compound based on existing research findings.
Chemical Structure and Properties
The molecular formula for the compound is . The structure features a triazole ring fused to a quinazoline system with a sulfanyl group attached to a chlorophenyl moiety. This unique arrangement contributes to its potential biological activity.
Anticancer Activity
Research indicates that compounds containing the triazole and quinazoline frameworks exhibit significant anticancer properties. For instance:
- A study on similar triazole derivatives demonstrated that they could inhibit the growth of various cancer cell lines. The IC50 values for these compounds against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) were reported to be in the range of 6.2 μM to 43.4 μM depending on structural modifications .
- The specific compound under discussion has not been extensively tested in clinical settings; however, its structural analogs have shown promising results in preclinical studies.
Antimicrobial Activity
The presence of sulfur in the structure is known to enhance antimicrobial activity:
- Compounds similar to this one have exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. For example, studies on mercapto-substituted triazoles revealed their effectiveness against various pathogens with minimum inhibitory concentrations (MIC) often below 100 μg/mL .
- The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Compounds with triazole and quinazoline motifs have been reported to possess anti-inflammatory properties:
- In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- This activity suggests potential therapeutic applications for inflammatory diseases.
Case Studies and Research Findings
The biological activity of This compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes involved in cancer proliferation or bacterial metabolism.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory pathways, thereby modulating immune responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
